N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide and related compounds have been extensively studied for their synthesis and structural characterization. The synthesis of similar compounds involves detailed characterizations, including 1H NMR, 13C NMR, infrared spectroscopy (IR), and X-ray diffraction (XRD) techniques. Theoretical calculations using density functional theory (DFT) have also been performed to validate the experimental data, providing insights into the molecular geometries and vibrational frequencies of these compounds (Arslan, Aydın, & Kazak, 2015). These studies are crucial for understanding the electronic structure and potential reactivity of such compounds.

Electrochemical Properties

The electrochemical behaviors of benzothiazole derivatives have been investigated, revealing their potential for quantitative determination through various voltammetry techniques. These studies indicate the electrochemical reduction processes and standard heterogeneous rate constants, providing a basis for the rapid and sensitive detection of such compounds (Zeybek, Durmus, Tekiner-Gulbas, Akı-Şener, Yalcin, & Kılıç, 2009). Understanding the electrochemical properties is vital for designing sensors and devices for environmental monitoring and pharmaceutical analysis.

Anticonvulsant Potential

Research has identified certain benzothiazole derivatives with significant anticonvulsant activity, comparable to traditional drugs like "Depakin." This discovery is crucial for the development of new therapeutic agents for epilepsy and seizure disorders. The development of quality control methods for these compounds is a vital step toward their clinical application, ensuring their purity, efficacy, and safety (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018). Such research underscores the importance of benzothiazole derivatives in medicinal chemistry, offering new avenues for drug development.

Antitumor Evaluation

Derivatives of benzothiazole, particularly those with amino, dimethylamino, or fluoro substituents, have demonstrated cytostatic activities against various malignant human cell lines. This antitumor evaluation highlights the potential of these compounds in cancer therapy, providing a foundation for further exploration of their therapeutic applications (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006). The specificity and potency of these compounds against cancer cells underscore their significance in the search for new anticancer agents.

Antibacterial and Antioxidant Activities

Novel N'-arylmethylidene derivatives have been synthesized, showing potential anti-oxidant and anti-bacterial activities. These findings open up new possibilities for the use of benzothiazole compounds in combating oxidative stress and bacterial infections, further emphasizing their versatility and potential in pharmacological applications (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).

Mécanisme D'action

- The primary target of this compound is likely a specific protein or enzyme within cells. Unfortunately, precise information about the exact target remains limited in the available literature .

Target of Action

Mode of Action

If you have any additional questions or need more information, feel free to ask! 😊 .

Propriétés

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-9-6-13-14(7-10(9)2)23-16(17-13)18-15(20)11-4-3-5-12(8-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSATIBGXURQIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2613397.png)

![N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)isoquinoline-1-carboxamide](/img/structure/B2613401.png)

![(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B2613406.png)

![2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol](/img/structure/B2613407.png)

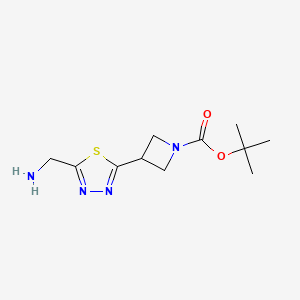

![Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2613412.png)

![N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613414.png)

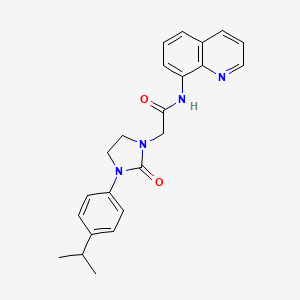

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613415.png)

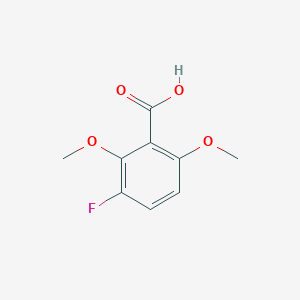

![Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2613416.png)